molecular formula C8H20N2O2S B13899680 Octane-1-sulfonohydrazide

Octane-1-sulfonohydrazide

Cat. No.: B13899680
M. Wt: 208.32 g/mol
InChI Key: CNXXUGXCLRRGMF-UHFFFAOYSA-N
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Description

Octane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. These compounds are characterized by the presence of a sulfonyl group (-SO2-) attached to a hydrazide group (-NH-NH2). This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octane-1-sulfonohydrazide typically involves the reaction of octane-1-sulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C8H17SO2Cl+NH2NH2C8H17SO2NHNH2+HCl\text{C}_8\text{H}_{17}\text{SO}_2\text{Cl} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_8\text{H}_{17}\text{SO}_2\text{NHNH}_2 + \text{HCl} C8​H17​SO2​Cl+NH2​NH2​→C8​H17​SO2​NHNH2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octane-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfonamides.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfonamides

    Substitution: Various substituted sulfonohydrazides

Scientific Research Applications

Octane-1-sulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octane-1-sulfonohydrazide involves its interaction with various molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of sulfonamide drugs, which inhibit bacterial growth by blocking folic acid synthesis.

Comparison with Similar Compounds

Octane-1-sulfonohydrazide can be compared with other sulfonohydrazide derivatives, such as:

Uniqueness

This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties, making it suitable for applications in surfactants and detergents.

Similar Compounds

  • Benzene-1-sulfonohydrazide
  • Indole-based sulfonohydrazides
  • Acetohydrazide derivatives

Properties

Molecular Formula

C8H20N2O2S

Molecular Weight

208.32 g/mol

IUPAC Name

octane-1-sulfonohydrazide

InChI

InChI=1S/C8H20N2O2S/c1-2-3-4-5-6-7-8-13(11,12)10-9/h10H,2-9H2,1H3

InChI Key

CNXXUGXCLRRGMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)NN

Origin of Product

United States

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